

# Application Note: UHPLC-QQQ/MS Analysis of Fenbuconazole Enantiomers in Biological Samples

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## Compound of Interest

Compound Name: *Fenbuconazole*

Cat. No.: *B054123*

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## Abstract

This application note provides a detailed protocol for the chiral separation and quantification of **fenbuconazole** enantiomers, S-(+)-**fenbuconazole** and R-(-)-**fenbuconazole**, in various biological matrices using Ultra-High-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (UHPLC-QQQ/MS). **Fenbuconazole**, a widely used triazole fungicide, is a chiral compound, and its enantiomers exhibit different toxicokinetic and toxicological profiles.[1][2] This method is crucial for researchers, scientists, and drug development professionals involved in safety assessments and toxicokinetic studies of chiral pesticides. The protocol includes detailed procedures for sample preparation from plasma, various tissues, urine, and feces, optimized UHPLC and MS/MS parameters, and comprehensive method validation data.

## Introduction

**Fenbuconazole** is a systemic triazole fungicide used extensively in agriculture.[1] It contains a single chiral center, leading to the existence of two enantiomers.[2] While racemates are commonly used, studies have shown significant enantioselectivity in the biological activities and toxicokinetics of many chiral pesticides.[1][2] Specifically, for **fenbuconazole** in mice, the S-(+)-enantiomer shows significantly greater blood absorption and tissue accumulation compared to the R-(-)-enantiomer, suggesting different safety profiles.[1][3][4] Therefore, a robust and sensitive analytical method for the enantioselective quantification of **fenbuconazole**

in biological samples is essential for accurate risk assessment and regulatory decisions. This application note describes a validated UHPLC-QQQ/MS method for this purpose.

## Experimental Protocols

### Sample Preparation

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of **fenbuconazole** enantiomers from various biological matrices.

#### a) Plasma:

- To a 2 mL centrifuge tube, add 100  $\mu$ L of plasma sample.
- Add 50  $\mu$ L of carbamazepine internal standard (IS) working solution (100 ng/mL in acetonitrile).
- Add 350  $\mu$ L of acetonitrile to precipitate proteins.
- Vortex the tube vigorously for 1 minute.
- Centrifuge at 15,000 x g for 5 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 150  $\mu$ L of the mobile phase (Acetonitrile:Water, 85:15, v/v).
- Filter through a 0.22  $\mu$ m syringe filter into an autosampler vial.

#### b) Tissues (Liver, Kidney, Brain, Fat, etc.):

- Weigh 0.5 g of homogenized tissue into a 50 mL centrifuge tube.
- Add 5 mL of water and vortex for 30 seconds.
- Add 10 mL of acetonitrile and 50  $\mu$ L of carbamazepine internal standard (IS) working solution (100 ng/mL).

- Homogenize the sample using a high-speed homogenizer for 2 minutes.
- Add the QuEChERS extraction salts (4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g Na<sub>3</sub>Citrate, 0.5 g Na<sub>2</sub>HCitrate).
- Shake vigorously for 1 minute and centrifuge at 5,000 x g for 5 minutes.
- Transfer 1 mL of the acetonitrile supernatant to a dispersive SPE (d-SPE) tube containing 150 mg MgSO<sub>4</sub> and 50 mg PSA (primary secondary amine).
- Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
- Transfer the supernatant, evaporate to dryness, and reconstitute as described in the plasma protocol (steps 6-8).

c) Urine:

- To 1 mL of urine in a 15 mL centrifuge tube, add 50 µL of carbamazepine IS working solution.
- Add 5 mL of acetonitrile, vortex for 1 minute, and proceed with the d-SPE cleanup as described for tissues (steps 7-9).

d) Feces:

- Weigh 0.5 g of lyophilized and homogenized feces into a 50 mL centrifuge tube.
- Add 10 mL of water and let it rehydrate for 30 minutes.
- Proceed with the extraction and cleanup as described for tissues (steps 3-9).

## UHPLC-QQQ/MS Analysis

The analysis is performed on an Agilent 1290 Infinity UHPLC system coupled to an Agilent 6460 Triple Quadrupole MS system.

a) UHPLC Conditions:

Parameter	Value
Column	Chiralpak IG (5 µm, 250 mm x 4.6 mm)
Mobile Phase	Isocratic: 85% Acetonitrile, 15% Water
Flow Rate	0.6 mL/min
Column Temperature	25°C
Injection Volume	5 µL
Run Time	15 minutes

## b) Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3500 V
Gas Temperature	300°C
Gas Flow	8 L/min
Nebulizer Pressure	40 psi
Sheath Gas Temp	350°C
Sheath Gas Flow	11 L/min

## c) MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
S-(+)-Fenbuconazole	337.0	124.9 (Quantifier)	20
337.0	70.0 (Qualifier)	35	
R-(-)-Fenbuconazole	337.0	124.9 (Quantifier)	20
337.0	70.0 (Qualifier)	35	
Carbamazepine (IS)	237.1	194.1 (Quantifier)	25
237.1	165.1 (Qualifier)	30	

## Data Presentation

### Method Validation Summary

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (RSD) in various biological matrices.

Matrix	Linearity Range (ng/mL or ng/g)	R <sup>2</sup>	LOD (ng/mL or ng/g)	LOQ (ng/mL or ng/g)	Recovery (%)	Precision (RSD, %)
Plasma	0.5 - 1000	>0.995	0.15	0.5	85.2 - 103.5	< 9.5
Liver	0.5 - 1000	>0.993	0.2	0.5	82.1 - 101.7	< 11.2
Kidney	0.5 - 1000	>0.994	0.2	0.5	83.5 - 102.4	< 10.8
Fat	1.0 - 1000	>0.991	0.3	1.0	80.6 - 98.9	< 12.5
Brain	0.5 - 1000	>0.995	0.18	0.5	86.3 - 104.1	< 9.8
Urine	0.5 - 500	>0.996	0.15	0.5	88.7 - 105.2	< 8.5
Feces	1.0 - 1000	>0.990	0.4	1.0	78.9 - 97.6	< 13.1

## Toxicokinetic Parameters in Mice Plasma

Toxicokinetic parameters were calculated after a single oral administration of a 1:1 mixture of **fenbuconazole** enantiomers (14 mg/kg bw each) to male KM mice.

Parameter	S-(+)-Fenbuconazole (Mean ± SD)	R-(-)-Fenbuconazole (Mean ± SD)
C <sub>max</sub> (µg/mL)	7.41 ± 1.43	1.39 ± 0.21
T <sub>max</sub> (h)	5.00 ± 2.00	1.00 ± 0.71
AUC <sub>0-∞</sub> (µg/mL·h)	46.37 ± 3.70	3.07 ± 0.30
t <sub>1/2</sub> (h)	3.20 ± 0.74	1.96 ± 1.26

Data sourced from a study on male KM mice, indicating significantly higher systemic exposure to the S-(+)-enantiomer.[\[1\]](#)

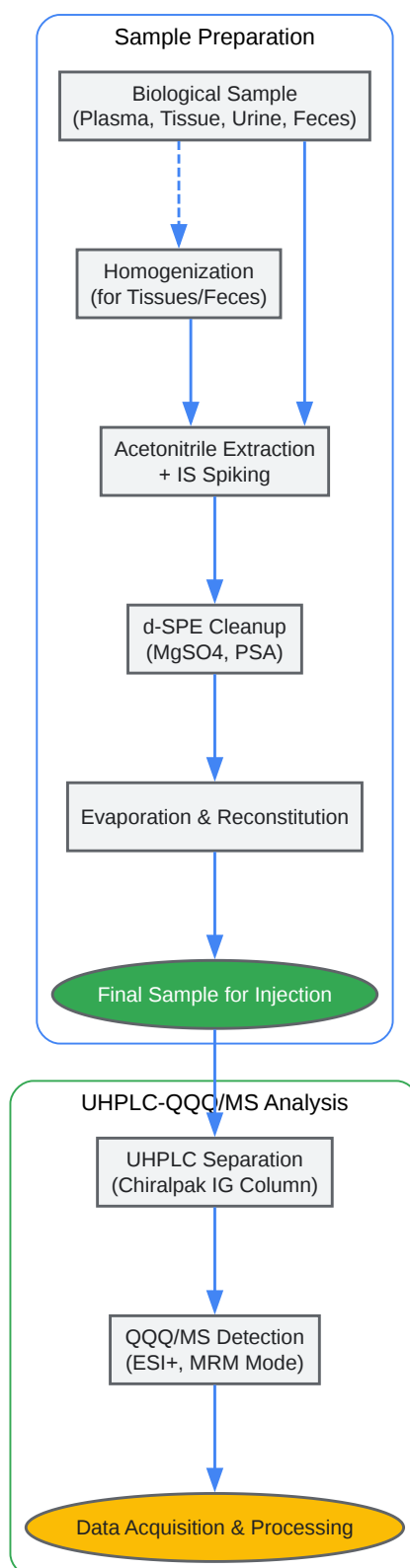
## Tissue Distribution in Mice (AUC<sub>0-t</sub>)

The area under the concentration-time curve (AUC) in various tissues demonstrates the differential distribution of the enantiomers.

Tissue	S-(+)- Fenbuconazole AUC <sub>0-t</sub> (µg/g·h)	R-(-)- Fenbuconazole AUC <sub>0-t</sub> (µg/g·h)	S/R Ratio
Liver	152.3	35.0	4.35
Kidney	98.7	15.8	6.25
Fat	85.2	18.4	4.63
Brain	45.1	9.7	4.65
Stomach	180.5	175.4	1.03
Small Intestine	120.6	25.1	4.80
Large Intestine	75.4	14.2	5.31

Except for the stomach, S-(+)-**fenbuconazole** showed significantly higher accumulation in all examined tissues.[\[1\]](#)[\[3\]](#)[\[4\]](#)

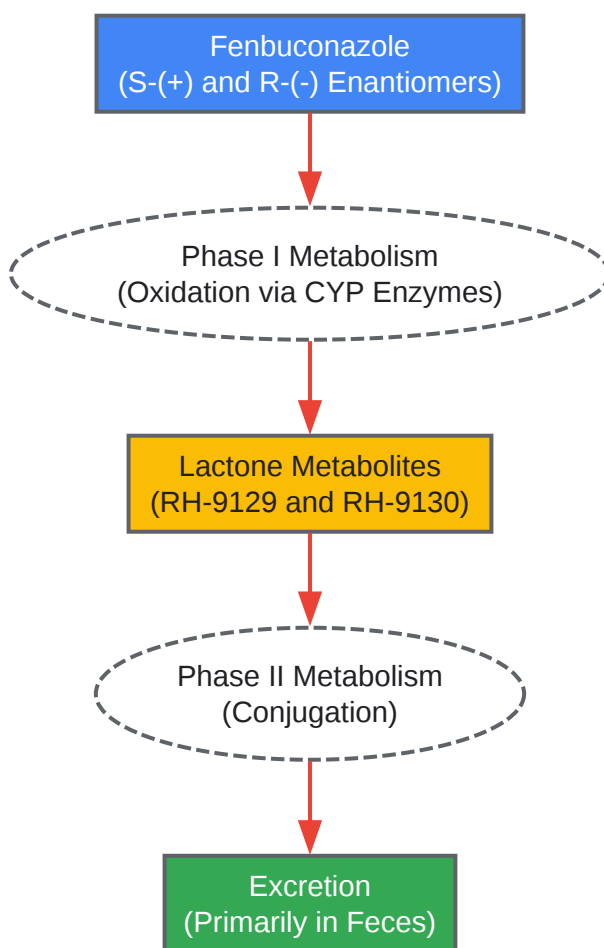
## Visualizations



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Caption: Experimental workflow from sample preparation to UHPLC-QQQ/MS analysis.





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Caption: Simplified metabolic pathway of **Fenbuconazole** in biological systems.

## Conclusion

The described UHPLC-QQQ/MS method provides excellent sensitivity, specificity, and reproducibility for the enantioselective analysis of **fenbuconazole** in a variety of complex biological matrices. The detailed protocols for sample preparation and instrumental analysis, along with the comprehensive validation and toxicokinetic data, make this application note a valuable resource for laboratories conducting safety and metabolic studies of chiral compounds. The significant differences observed in the absorption, distribution, and elimination of S-(+)- and R-(-)-**fenbuconazole** underscore the importance of enantioselective analysis in the risk assessment of chiral pesticides.

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